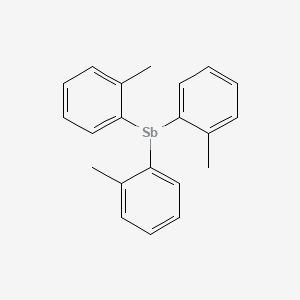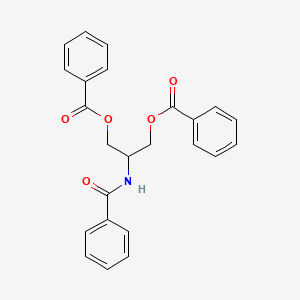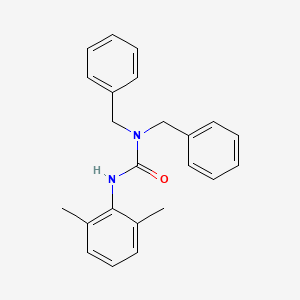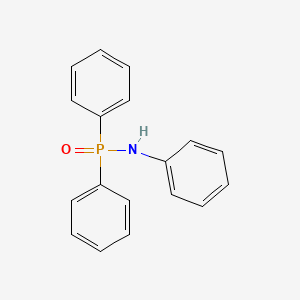
Stibine, tris(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methylphenyl)stibine is an organoantimony compound characterized by the presence of three 2-methylphenyl groups attached to a central antimony atom. This compound is part of the broader class of triarylstibines, which are known for their applications in coordination chemistry due to their ability to act as ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)stibine can be synthesized through the reaction of antimony trichloride with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 2-methylbromobenzene is reacted with magnesium in anhydrous ether to form 2-methylphenylmagnesium bromide.
Formation of Tris(2-methylphenyl)stibine: Antimony trichloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of tris(2-methylphenyl)stibine.
Industrial Production Methods: While specific industrial production methods for tris(2-methylphenyl)stibine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(2-methylphenyl)stibine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation Products: Antimony(V) compounds with different substituents.
Substitution Products: Compounds where one or more 2-methylphenyl groups are replaced by other functional groups.
Scientific Research Applications
Tris(2-methylphenyl)stibine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, particularly with transition metals like silver and rhodium.
Catalysis: The compound is used in catalytic systems to enhance reaction rates and selectivity.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which tris(2-methylphenyl)stibine exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can alter the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .
Comparison with Similar Compounds
Triphenylstibine: Similar in structure but with phenyl groups instead of 2-methylphenyl groups.
Tris(2-methoxyphenyl)stibine: Contains methoxy groups, leading to different electronic properties.
Tris(2-bromophenyl)stibine: Bromine substituents introduce different reactivity patterns.
Uniqueness: Tris(2-methylphenyl)stibine is unique due to the presence of the 2-methylphenyl groups, which provide distinct steric and electronic effects compared to other triarylstibines. These effects can influence the compound’s reactivity and its ability to form stable complexes with metals .
Properties
CAS No. |
23822-15-3 |
|---|---|
Molecular Formula |
C21H21Sb |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
tris(2-methylphenyl)stibane |
InChI |
InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
InChI Key |
LDXFCCZPPSEDCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)


![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)

